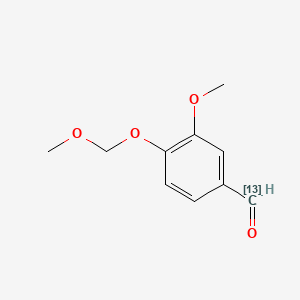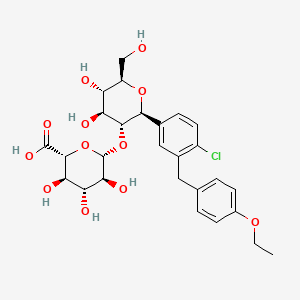
Dapagliflozin 2-O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapagliflozin 2-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound is formed in the liver and kidneys by the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dapagliflozin metabolites, including dapagliflozin 2-O-beta-D-Glucuronide, involves several steps. One approach starts with the oxidation of the diarylmethane group in tetraacetyl dapagliflozin using activated manganese dioxide (MnO2) in chloroform (CHCl3) to produce tetraacetyl oxo dapagliflozin . This intermediate can then undergo further reactions to yield the desired metabolite.
Industrial Production Methods: Industrial production methods for dapagliflozin and its metabolites typically involve large-scale chemical synthesis using commercially available raw materials. The processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dapagliflozin 2-O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive forms .
Common Reagents and Conditions: Common reagents used in the synthesis and transformation of dapagliflozin metabolites include activated manganese dioxide (MnO2) for oxidation and uridine diphosphate glucuronosyltransferase (UGT) for glucuronidation .
Major Products Formed: The major product formed from the glucuronidation of dapagliflozin is this compound. This metabolite is significantly less potent than the parent compound in terms of SGLT2 inhibition .
Wissenschaftliche Forschungsanwendungen
Dapagliflozin 2-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of dapagliflozin, providing insights into its metabolism and excretion . In chemistry, it serves as a reference compound for analytical methods development and validation. In biology, it helps in understanding the metabolic pathways and the role of glucuronidation in drug metabolism .
Wirkmechanismus
The mechanism of action of dapagliflozin 2-O-beta-D-Glucuronide involves its formation through the glucuronidation of dapagliflozin by UGT1A9 in the liver and kidneys . This process reduces the reabsorption of glucose in the proximal renal tubules, leading to increased glucose excretion through urine . The molecular target of dapagliflozin and its metabolites is the SGLT2 protein, which is responsible for glucose reabsorption in the kidneys .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dapagliflozin 2-O-beta-D-Glucuronide include other SGLT2 inhibitors and their metabolites, such as canagliflozin, empagliflozin, and their respective glucuronides .
Uniqueness: this compound is unique due to its specific formation pathway and its significantly lower potency in SGLT2 inhibition compared to the parent compound . This characteristic makes it an essential metabolite for studying the pharmacokinetics and pharmacodynamics of dapagliflozin.
Eigenschaften
Molekularformel |
C27H33ClO12 |
|---|---|
Molekulargewicht |
585.0 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-24(20(32)18(30)17(11-29)38-23)39-27-22(34)19(31)21(33)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19-,20+,21-,22+,23+,24-,25-,27+/m1/s1 |
InChI-Schlüssel |
HXUUJZIZPQLPNN-SREXSSNLSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



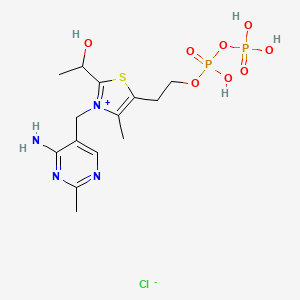
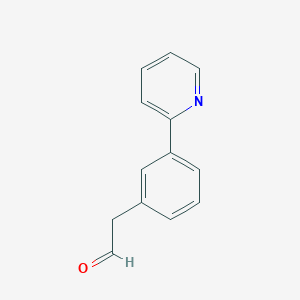
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
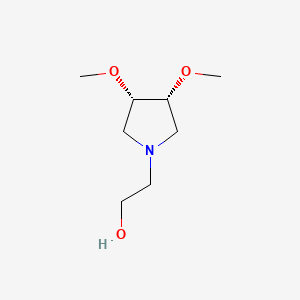
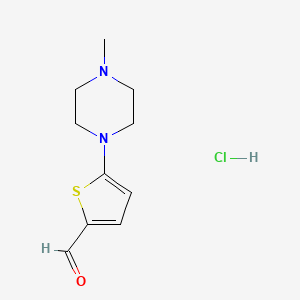

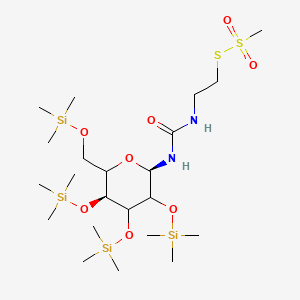
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
